

Understanding the PEG Spacer in Br-PEG6-CH₂COOH: A Technical Guide

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Compound of Interest

Compound Name: Br-PEG6-CH₂COOH

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This technical guide provides an in-depth analysis of the heterobifunctional linker, Bromo-PEG6-Carboxylic Acid (**Br-PEG6-CH₂COOH**). It is designed for researchers, chemists, and drug development professionals who utilize such linkers for bioconjugation, particularly in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the physicochemical properties of the molecule, provides a comprehensive analysis of its PEG6 spacer length, outlines experimental protocols for its use, and visualizes key concepts and workflows.

Physicochemical Characteristics

Br-PEG6-CH₂COOH is a monodispersed polyethylene glycol (PEG) linker featuring two distinct reactive functional groups at its termini: a bromo group and a carboxylic acid group.[1][2] This dual functionality allows for the sequential and controlled conjugation of two different molecules. The bromo group serves as a reactive handle for nucleophilic substitution, commonly with thiol groups, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[3][4]

The central PEG6 chain imparts favorable properties to the linker and the resulting conjugate, including increased hydrophilicity, reduced aggregation, and low immunogenicity.[1][5]

Table 1: Physicochemical Properties of **Br-PEG6-CH₂COOH**

Property	Value	Source(s)
Chemical Name	1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid	[6]
Molecular Formula	C ₁₅ H ₂₉ BrO ₈	[7]
Molecular Weight	~417.29 g/mol	[7][8]
CAS Number	309916-91-4	[6][7]
Purity	Typically ≥95%	[7][8]

| Appearance | Colorless to light yellow liquid or solid |[9] |

The PEG6 Spacer: Length and Functional Significance

The length and flexibility of the linker are critical parameters in the design of bifunctional molecules, profoundly impacting the biological activity of the final conjugate.[10][11] This is especially true in PROTACs, where the linker must span the distance between a target Protein of Interest (POI) and an E3 ubiquitin ligase to facilitate the formation of a productive ternary complex for ubiquitination and subsequent degradation.[12][13]

Calculating the Spacer Length

The "PEG6" designation indicates six repeating ethylene glycol units. The end-to-end length of a single ethylene glycol monomer unit (–CH₂–CH₂–O–) is estimated to be approximately 3.5 Å. [14] Based on this, the approximate length of the PEG6 portion of the linker can be calculated.

Table 2: **Br-PEG6-CH₂COOH** Spacer Length and Atom Count

Parameter	Description	Value
PEG Units	Number of ethylene glycol repeats.	6
Backbone Atom Count	The number of atoms in the direct chain connecting the two terminal functional groups (Br-[chain]-COOH).	20 atoms

| Estimated Length | Calculated length of the 6 PEG units (6 x 3.5 Å). | ~21 Å (~2.1 nm) |

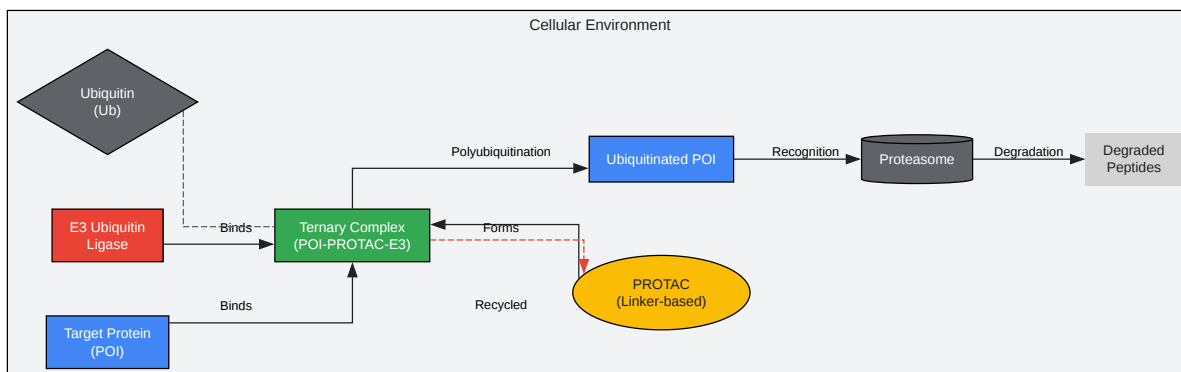
The total backbone chain of the linker consists of 20 atoms. This length falls within a range that has proven effective for inducing protein degradation in many PROTAC systems.^{[11][15]} However, the optimal linker length is highly dependent on the specific target and E3 ligase pair and often requires empirical optimization.^{[12][15]} A linker that is too short may cause steric clash preventing ternary complex formation, while an excessively long linker can result in reduced degradation efficiency due to high flexibility and potential for unproductive binding modes.^[13]

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of **Br-PEG6-CH₂COOH** makes it a versatile tool for covalently linking different molecular entities. Its most prominent application is in the construction of PROTACs.

PROTAC Mechanism of Action

A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome. The linker's role is to tether the two binding moieties at an optimal distance and orientation.



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Figure 1: PROTAC Mechanism of Action.

Experimental Protocols

The following is a generalized two-step protocol for conjugating two molecules (Molecule A with a thiol group and Molecule B with a primary amine) using **Br-PEG6-CH₂COOH**. Optimization of molar ratios, concentrations, reaction times, and buffers is essential for specific applications.

Materials:

- **Br-PEG6-CH₂COOH**
- Molecule A-SH (containing a thiol group)
- Molecule B-NH₂ (containing a primary amine)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)

- Base (e.g., DIPEA or TEA)
- Amine-free buffer (e.g., PBS or HEPES, pH 7.2-7.5)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching reagent (e.g., Tris or hydroxylamine)
- Purification system (e.g., HPLC or column chromatography)

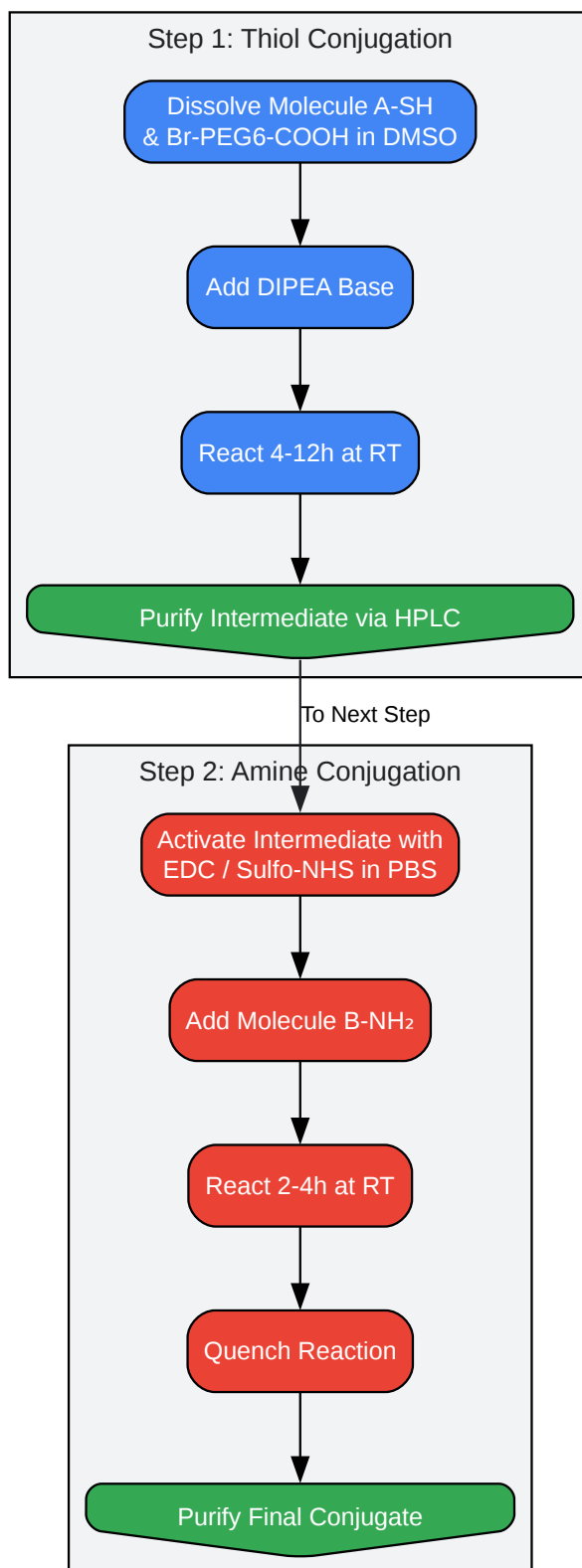
Protocol - Step 1: Conjugation to Thiol-Containing Molecule (Molecule A)

- **Dissolution:** Dissolve Molecule A-SH and a 1.1 molar equivalent of **Br-PEG6-CH₂COOH** in anhydrous DMF or DMSO.
- **Base Addition:** Add 2-3 molar equivalents of a non-nucleophilic base like DIPEA to the solution. The base facilitates the deprotonation of the thiol group, enhancing its nucleophilicity.
- **Reaction:** Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
- **Monitoring:** Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) to confirm the formation of the A-S-PEG6-CH₂COOH intermediate.
- **Purification:** Once the reaction is complete, purify the intermediate product, typically using reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Protocol - Step 2: Conjugation to Amine-Containing Molecule (Molecule B)

- **Activation of Carboxylic Acid:** Dissolve the purified A-S-PEG6-CH₂COOH intermediate in an amine-free buffer (e.g., PBS, pH 7.4).
- **EDC/Sulfo-NHS Addition:** Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of Sulfo-NHS to the solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a semi-stable amine-reactive Sulfo-NHS ester.

- **Conjugation:** Immediately add a solution of Molecule B-NH₂ (1.0 molar equivalent) dissolved in the same buffer to the activated linker solution.
- **Reaction:** Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The primary amine on Molecule B will react with the NHS ester to form a stable amide bond.
- **Quenching:** (Optional) Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Incubate for 15 minutes.
- **Final Purification:** Purify the final conjugate (A-S-PEG6-B) using a suitable method such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and byproducts.

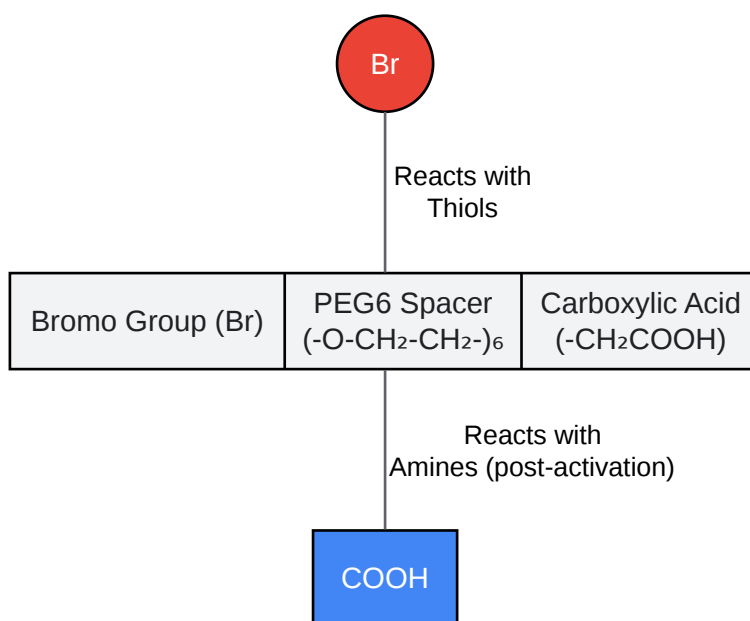


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Figure 2: Two-Step Conjugation Workflow.

Molecular Structure Visualization

A simplified diagram of the **Br-PEG6-CH₂COOH** linker highlights its three key functional components.



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Figure 3: Key Components of the Linker.

Conclusion

The **Br-PEG6-CH₂COOH** linker is a well-defined, versatile chemical tool essential for modern bioconjugation and drug development. Its heterobifunctional nature allows for controlled, sequential reactions, while its PEG6 spacer provides critical benefits of solubility and biocompatibility. The ~21 Å spacer length is particularly relevant for the rational design of PROTACs, enabling the effective formation of ternary complexes required for targeted protein degradation. Understanding the specific properties of this linker, especially its length, is paramount for researchers aiming to design and synthesize novel, potent therapeutics.

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References

- 1. What are PEG Linkers? | BroadPharm [[broadpharm.com](#)]
- 2. purepeg.com [[purepeg.com](#)]
- 3. Bromo PEG, Bromo(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [[axispharm.com](#)]
- 4. m-PEG6-CH₂COOH, 16142-03-03 | BroadPharm [[broadpharm.com](#)]
- 5. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. medkoo.com [[medkoo.com](#)]
- 7. Br-PEG6-COOH | CAS:309916-91-4 | Biopharma PEG [[biochempeg.com](#)]
- 8. Monodispersed Carboxylic Acid(COOH) PEG - Biopharma PEG [[biochempeg.com](#)]
- 9. medchemexpress.com [[medchemexpress.com](#)]
- 10. Novel approaches for the rational design of PROTAC linkers [[explorationpub.com](#)]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 12. What are PROTAC Linkers? | BroadPharm [[broadpharm.com](#)]
- 13. researchgate.net [[researchgate.net](#)]
- 14. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 15. Impact of linker length on the activity of PROTACs - PMC [[pmc.ncbi.nlm.nih.gov](#)]
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